molecular formula C13H13ClN2 B2998999 1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole CAS No. 956796-63-7

1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole

Cat. No. B2998999
CAS RN: 956796-63-7
M. Wt: 232.71
InChI Key: GWHALWGJPYIOSX-UHFFFAOYSA-N
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Description

“1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a 4-chlorobenzyl group and a cyclopropyl group attached to the pyrazole ring.


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring substituted with a 4-chlorobenzyl group and a cyclopropyl group. The exact structure and conformation would depend on the specific synthetic route and conditions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-withdrawing 4-chlorobenzyl group and the strain of the cyclopropyl ring. It might undergo reactions typical for pyrazoles, such as nucleophilic substitutions or additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Molecular Structure

Research has been conducted on the synthesis and conformational studies of pyrazole derivatives, focusing on the molecular and crystal structure determination. For example, Channar et al. (2019) synthesized a pyrazole derivative and analyzed its structure through X-ray diffraction, revealing insights into the conformation and interactions within the crystal structure (Channar et al., 2019).

Chemical Reactions and Mechanisms

The 1,3-dipolar cycloaddition reactions involving pyrazoles have been studied, leading to the synthesis of novel compounds. Hamdi et al. (2005) explored the regioselective 1,3-dipolar cycloaddition of 2-diazopropane to propargylic alcohols, resulting in 3H-pyrazoles and highlighting the formation mechanisms (Hamdi et al., 2005).

Applications in Organic Synthesis

There's a significant interest in the use of pyrazole derivatives for synthesizing complex organic molecules. For instance, research on the reactivity of 5-aminopyrazoles bearing a cyclopropyl group at C3-position in palladium-catalyzed direct C4-arylation has shown promising results for the formation of regioselective C4-arylated pyrazoles without decomposing the cyclopropyl unit (Sidhom et al., 2018).

Advanced Materials and Photophysics

Some studies have focused on the photophysical properties of pyrazole derivatives, aiming at applications in materials science, such as the development of blue light emitters and the understanding of molecular rearrangements under light exposure (Arnal et al., 2018).

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear without specific study. Pyrazole derivatives have been studied for various biological activities, but the effect would depend on the exact substituents and the biological target .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity given the known bioactivity of some pyrazole derivatives .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-12-5-1-10(2-6-12)9-16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHALWGJPYIOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324270
Record name 1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole

CAS RN

956796-63-7
Record name 1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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